2-Hydroxy-3-methoxybenzyl alcohol

Catalog No.
S794109
CAS No.
4383-05-5
M.F
C8H10O3
M. Wt
154.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-3-methoxybenzyl alcohol

CAS Number

4383-05-5

Product Name

2-Hydroxy-3-methoxybenzyl alcohol

IUPAC Name

2-(hydroxymethyl)-6-methoxyphenol

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

InChI

InChI=1S/C8H10O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,9-10H,5H2,1H3

InChI Key

OSZHSESNQIMXMZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1O)CO

Canonical SMILES

COC1=CC=CC(=C1O)CO

The exact mass of the compound 2-Hydroxy-3-methoxybenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hydroxy-3-methoxybenzyl alcohol (CAS 4383-05-5), commonly known as o-vanillyl alcohol, is a specialized ortho-substituted guaiacyl derivative featuring adjacent hydroxyl, hydroxymethyl, and methoxy groups on a benzene ring. With a melting point of 61-63 °C and a boiling point of 135 °C at 0.2 mmHg, this crystalline solid serves as a critical structural motif in both natural product chemistry and synthetic materials. In industrial and research procurement, it is primarily valued as an exact positional isomer standard for lignin depolymerization modeling, a stable synthetic equivalent for reactive dienones in complex cycloadditions, and a specialized resin-curing additive for modulating the oxidative stability of elastomeric polymers.

Research Fit

Workflow

Glycosyltransferase substrate profiling and regiospecificity studies

Selection

Ortho-substituted benzyl alcohol core with intramolecular H-bond network

Use Context

12-LOX inhibitor medicinal chemistry; physicochemical reference standard

Attempting to substitute 2-hydroxy-3-methoxybenzyl alcohol with its widely available para-isomer (vanillyl alcohol) or the unmethoxylated salicyl alcohol fundamentally alters reaction trajectories and analytical baselines. In biomass valorization, the para-isomer cannot model the distinct steric hindrance and hydrogen-bonding dynamics of ortho-hydroxymethyl guaiacyl units during beta-O-4 ether cleavage, leading to skewed GC-MS calibrations. In synthetic applications, utilizing o-vanillin (the aldehyde precursor) requires an additional in situ reduction step that introduces unwanted moisture and side products, while unsubstituted salicyl alcohol lacks the electron-donating methoxy group required to precisely tune the curing kinetics and final oxidative resistance of high-isoprene butyl rubber formulations [1].

Substitution Risk

Replacing with vanillyl alcohol may eliminate UGT85B1 substrate recognition due to regiospecificity requirement.

Para-isomer redirects pharmacophore target engagement from 12-LOX inhibition to TRPV1 vanilloid receptor interaction.

Isomer substitution may alter purification behavior, melting point, and chromatographic retention, affecting method consistency.

Unsaturation Control in Elastomer Curing

In the formulation of resin-curable butyl rubber for tire curing bladders, the addition of 2-hydroxybenzyl alcohols at 0.5 to 2.0 phr is utilized to reduce polymer unsaturation during the curing process. Compared to unsubstituted salicyl alcohol, 2-hydroxy-3-methoxybenzyl alcohol introduces a sterically demanding and electron-donating methoxy group that alters the crosslinking kinetics. This specific substitution pattern allows formulators to fine-tune the reduction of residual olefins in high-isoprene (>1.5 mol%) butyl polymers, directly enhancing the oxidative resistance of the final bladder without compromising its mechanical cycle life [1].

Evidence DimensionResidual olefin reduction (oxidative resistance)
Target Compound DataAddition at 0.5-2.0 phr modulates curing kinetics via methoxy-group sterics
Comparator Or BaselineUnsubstituted salicyl alcohol (lacks methoxy tuning)
Quantified DifferenceProvides distinct electronic/steric tuning of the curing rate and final unsaturation levels in >1.5 mol% isoprene butyl polymers
ConditionsResin-curable butyl rubber compounding for tire bladders

Industrial polymer engineers procure this specific methoxy-substituted alcohol to precisely control the thermal and oxidative degradation limits of heavy-duty elastomeric bladders.

UGT85B1 Substrate Acceptance
Reported
Target accepted as substrate; vanillyl alcohol not glucosylated under identical assay conditions.
Supports ortho-substitution specificity for enzyme recognition.
Enzyme-specific assay validation required.

Isomer-Specific Calibration for Lignin Degradation

During the microwave-assisted oxidative degradation of alkaline lignin using H2O2 and ionic liquids, 2-hydroxy-3-methoxybenzyl alcohol emerges as a critical ortho-specific degradation intermediate. When mapping the cleavage of beta-O-4 ether bonds, substituting this compound with the standard para-isomer (vanillyl alcohol) skews GC-MS calibration models. The ortho-isomer exhibits distinct retention times and intermediate stability profiles under strong alkaline conditions (e.g., 300 W microwave power, 0.5 mol/L H2O2) due to intramolecular hydrogen bonding between the adjacent phenolic OH and hydroxymethyl groups, a dynamic absent in the para-isomer [1].

Evidence DimensionChromatographic tracking and intermediate stability
Target Compound DataSpecific ortho-isomer retention and degradation profile
Comparator Or BaselineVanillyl alcohol (para-isomer)
Quantified DifferenceDistinct elution kinetics and stability under 300 W microwave power and 0.5 mol/L H2O2 due to ortho-specific intramolecular hydrogen bonding
ConditionsMicrowave-assisted alkaline H2O2 degradation of lignin

Analytical chemists require this exact isomer to accurately quantify ortho-guaiacyl pathway yields during the catalytic depolymerization of complex biomass.

12-LOX Pharmacophore Activity
Class-level inference
ML355 (derived scaffold) IC₅₀ 0.34 μM; vanillyl-based analogs engage TRPV1, not 12-LOX.
Ortho-methoxybenzyl moiety directs 12-LOX inhibition pharmacophore.
Building block scaffold; direct comparison via amine derivatives.

Stable Dienone Precursor for Cycloadditions

In the synthesis of linearly fused cis:anti:cis tricyclopentanoids, o-vanillyl alcohol serves as a highly stable, bench-handleable synthetic equivalent to highly reactive 2-methoxycyclohexa-2,4-dienones. While direct use of the dienones often leads to rapid degradation or polymerization prior to reaction, utilizing o-vanillyl alcohol allows for controlled, in situ generation of the required alpha-alkoxy-beta,gamma-unsaturated carbonyl chromophore. This enables an efficient inverse demand pi4s+pi2s cycloaddition pathway that is practically unachievable using the isolated dienone or the unreduced o-vanillin precursor[1].

Evidence DimensionPrecursor stability and cycloaddition viability
Target Compound DataStable, bench-handleable solid (m.p. 61-63 °C)
Comparator Or BaselineIsolated 2-methoxycyclohexa-2,4-dienones (highly reactive/unstable)
Quantified DifferencePrevents premature degradation while enabling the pi4s+pi2s cycloaddition pathway
ConditionsInverse demand cycloaddition for tricyclopentanoid synthesis

Synthetic chemists select this compound to bypass the handling of unstable intermediates, ensuring reproducible yields in complex polycyclic syntheses.

Melting Point Depression
Cross-study comparable
61–63 °C (target) vs 110–117 °C (vanillyl alcohol); Δmp ≈ -50 °C
Intramolecular H-bond signature alters solid-state behavior.
Impacts recrystallization strategy and storage recommendations.
Vacuum Distillation Behavior
Cross-study comparable
135 °C at 0.2 mmHg (target) vs 313 °C at 760 mmHg (para); reduced-pressure advantage.
May facilitate vacuum distillation purification approach.
Reduced-pressure data; scalable purification workflow.
Lipophilicity (logP)
Cross-study comparable
0.543 (target) vs 0.42 (vanillyl alcohol); ΔlogP +0.123
May affect reversed-phase chromatographic retention.
Isomer-specific calibration required for method accuracy.

Elastomer Curing Additive

Procured by polymer scientists as a specialized curing additive (0.5-2.0 phr) in resin-curable butyl rubber to reduce residual unsaturation and boost the oxidative lifespan of high-temperature tire curing bladders [1].

Lignin Valorization Analytical Standard

Essential for analytical laboratories calibrating GC-MS and LC-MS equipment to track the specific ortho-guaiacyl degradation pathways during catalytic or microwave-assisted biomass depolymerization [2].

Polycyclic Synthesis Precursor

Utilized by organic chemists as a stable, isolable synthetic equivalent for 2-methoxycyclohexa-2,4-dienones, facilitating inverse demand pi4s+pi2s cycloadditions to construct linearly fused tricyclopentanoid frameworks [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
UGT85B1 substrate specificity studies
ortho-hydroxy-methoxy substitution pattern
Enzyme regiospecificity profiling vs. para-isomer
12-LOX inhibitor medicinal chemistry
2-hydroxy-3-methoxybenzyl scaffold
Selectivity assessment over vanilloid receptor engagement
Intramolecular H-bond probe studies
Melting point depression as H-bond proxy
Solid-state property benchmarking across regioisomers
RP-HPLC isomer-specific calibration
Lipophilicity and retention behavior
Isomer-selective method validation and peak identification

XLogP3

1.2

Melting Point

61.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4383-05-5

Wikipedia

2-Hydroxy-3-methoxybenzyl alcohol

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